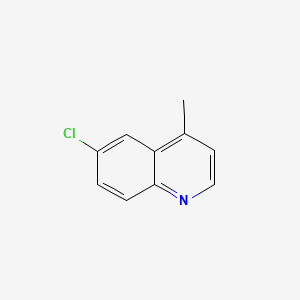

6-Chloro-4-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPPLXJXZOCDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505620 | |

| Record name | 6-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-29-0 | |

| Record name | 6-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-methylquinoline: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

CAS Number: 41037-29-0[1]

Introduction

6-Chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 41037-29-0 | [1] |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | Data not consistently available for this compound. For the related compound 2-chloro-4-methylquinoline, the melting point is 55-58 °C. | |

| Boiling Point | Data not consistently available for this compound. For the related compound 2-chloro-4-methylquinoline, the boiling point is 296 °C. | |

| Solubility | Generally soluble in organic solvents such as butanediol and carbon tetrachloride.[1] Insoluble in water.[2] | |

| Purity | Typically available in purities of ≥95%. | [1] |

Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of this compound. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The most relevant methods include the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[3]

Conceptual Synthetic Approach: The Combes Synthesis

The Combes quinoline synthesis is a robust method that involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of this compound, 4-chloroaniline would serve as the aniline component, and acetylacetone (a β-diketone) would provide the remaining atoms for the quinoline ring.

Detailed Experimental Protocol (Adapted from a General Procedure for 4-Methylquinoline Derivatives)

This protocol is an adaptation of a general method for the synthesis of 4-methylquinoline derivatives and should be optimized for the specific synthesis of this compound.[6]

Materials:

-

4-chloroaniline

-

Methyl vinyl ketone (MVK)

-

Acetic acid

-

Anhydrous ferric chloride (FeCl₃) impregnated on silica gel ("silferc")

-

Anhydrous zinc chloride (ZnCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chloroaniline in acetic acid, add the "silferc" catalyst under an inert atmosphere (e.g., nitrogen). The molar ratio of the substituted aniline to the catalyst should be optimized, typically ranging from 1:1 to 1:1.5.[6]

-

Stir the reaction mixture for 5 minutes.

-

Slowly add methyl vinyl ketone (MVK) over a period of 15 minutes.

-

Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[6]

-

Add anhydrous zinc chloride to the reaction mixture and reflux for an additional two hours.[6]

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Basify the filtrate with a 10% NaOH solution.

-

Extract the product with ethyl acetate (3 x 20 ml).[6]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the quinoline ring system and the chloro substituent. The quinoline nitrogen is basic and can be protonated or alkylated. The chloro group at the 6-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution than a chloro group at the 2- or 4-position of the pyridine ring. However, under forcing conditions or with potent nucleophiles, substitution of the 6-chloro group can be achieved.

The methyl group at the 4-position can undergo condensation reactions if it is sufficiently activated. More commonly, the quinoline scaffold serves as a rigid framework for the attachment of various functional groups, with the chloro substituent providing a handle for further synthetic transformations, such as cross-coupling reactions.

Applications in Drug Discovery and Development

The quinoline core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] this compound and its derivatives are of particular interest as precursors for the synthesis of potential therapeutic agents, especially in the realm of oncology.[8]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinoline scaffold can mimic the purine ring of ATP, the primary substrate for kinases, allowing quinoline-based molecules to act as competitive inhibitors at the ATP-binding site.[9] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[9]

Derivatives of 6-chloro-quinoline have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[9][10][11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for closely related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and its reactivity allows for a wide range of chemical transformations. The continued exploration of this compound and its derivatives is likely to yield new and potent molecules with applications in medicine and materials science. This guide provides a foundational understanding of this important chemical entity to aid researchers and scientists in their endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Chloro-4-methylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylquinoline

Abstract

This compound, a halogenated derivative of the quinoline scaffold, serves as a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and develop effective analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details its molecular identity, core physical characteristics, and spectroscopic signature. Furthermore, this document offers detailed, field-proven experimental protocols for purity determination and analysis, reflecting a commitment to scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who utilize quinoline derivatives in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound, also known as 6-Chlorolepidine, is defined by the structure of a quinoline ring system substituted with a chlorine atom at the 6-position and a methyl group at the 4-position.

Chemical Structure

The structural arrangement of this compound is depicted below. The quinoline core is a bicyclic heteroaromatic system, and the substituents' positions critically influence the molecule's electronic properties, reactivity, and steric profile.

Caption: Molecular structure of this compound.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 41037-29-0 | [1] |

| Molecular Formula | C₁₀H₈ClN | [2][3] |

| Molecular Weight | 177.63 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 6-Chlorolepidine | [3] |

| InChI Key | NPPPLXJXZOCDHJ-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in macroscopic systems, influencing everything from reaction kinetics to formulation. While specific experimental data for this compound is not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

| Property | Value / Observation | Context / Rationale |

| Physical State | Solid at 25 °C (predicted) | [3] |

| Melting Point | Data not available. | The related isomer 6-chloroquinoline melts at 41-43 °C.[4] The addition of a methyl group may alter the crystal packing and thus the melting point. |

| Boiling Point | Data not available. | 6-chloroquinoline boils at 126-127 °C at 10 mmHg.[4] The boiling point is expected to be slightly higher due to the increased molecular weight. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., butanediol, carbon tetrachloride). | [2][4] The hydrophobic quinoline core and chloro-substituent dominate, leading to poor aqueous solubility, a common trait for this class of compounds. |

| pKa | Data not available. | The pKa of the parent quinoline is 4.9. The electron-withdrawing chloro group at the 6-position is expected to decrease the basicity of the quinoline nitrogen, while the electron-donating methyl group at the 4-position may slightly increase it. The predicted pKa for 6-chloroquinoline is 4.18.[4][5] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Stability: Like many quinolines, it should be protected from prolonged exposure to light and strong oxidizing agents.

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4][6] For long-term storage, refrigeration at -20°C is advisable.[6]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should include:

-

A singlet for the methyl group (C4-CH₃) protons, likely in the range of 2.5-2.7 ppm.

-

Several distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms.

-

The methyl carbon signal is expected in the aliphatic region (~20 ppm).

-

The remaining nine signals will appear in the aromatic/heteroaromatic region (approx. 120-150 ppm), including the carbon atom bonded to chlorine (C6), which will be influenced by the halogen's electronegativity. Spectral data for the related 6-chloroquinoline provides reference points for these aromatic shifts.[7]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

C=C and C=N stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

-

C-H bending (in-plane and out-of-plane): Multiple peaks in the 1300-700 cm⁻¹ fingerprint region.

-

C-Cl stretching: A moderate to strong absorption typically found in the 1100-800 cm⁻¹ range, though its exact position can be variable.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks: [M]⁺ at m/z 177 and [M+2]⁺ at m/z 179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. A likely initial fragmentation would be the loss of a hydrogen radical followed by HCN, or cleavage of the methyl group.[9][10]

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. This section provides a trusted, step-by-step methodology for assessing the purity of this compound, a critical parameter for any research application.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A C18 column is chosen for its broad applicability and effective retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry detectors. UV detection is selected based on the strong absorbance of the quinoline chromophore.[11][12]

Caption: Workflow for HPLC Purity Analysis.

Methodology:

-

Instrumentation & Consumables:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

-

Volumetric flasks, pipettes, and autosampler vials.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water (v/v).

-

Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).

-

Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Sonicate if necessary to ensure complete dissolution.

-

Further dilute as needed for analysis.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD scan).

-

Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.

-

Start at 30% B, hold for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

-

Total Run Time: 20 minutes.

-

-

-

Data Analysis and System Suitability:

-

Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.

-

Trustworthiness Check (System Suitability): Before sample analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 0.5% and 2.0%, respectively. The tailing factor for the main peak should be between 0.8 and 1.5. These checks validate that the chromatographic system is performing correctly and producing reliable data.[13]

-

Reactivity and Synthetic Considerations

This compound is a versatile intermediate. The quinoline ring can undergo electrophilic substitution, typically on the benzene ring portion. The chloro-substituent at the 6-position is generally unreactive toward nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.

The synthesis of the this compound core often relies on classic quinoline synthesis methods, such as the Combes synthesis or the Doebner-von Miller reaction, starting from a suitably substituted aniline (e.g., 4-chloroaniline).[14]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related chloroquinolines should be used to guide handling procedures.[15][16]

-

Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key heterocyclic compound whose utility is defined by its physicochemical properties. This guide has synthesized available data and established scientific principles to provide a detailed profile, covering its molecular identity, physical characteristics, and spectroscopic signatures. The inclusion of a robust, self-validating HPLC protocol provides researchers with a practical tool for quality assessment, ensuring the reliability of their experimental outcomes. A comprehensive understanding of these properties is the cornerstone of successful research and development involving this versatile chemical intermediate.

References

- 1. 41037-29-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. 41037-29-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 6-Chloro-4-methylquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged structural class, 6-Chloro-4-methylquinoline emerges as a compound of significant interest for therapeutic development. Although direct clinical applications are yet to be fully elucidated, a comprehensive analysis of its structural analogs and the broader quinoline class provides a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide synthesizes the current understanding of this compound's potential therapeutic applications, offering a roadmap for researchers in drug discovery and development. We will delve into its fundamental properties, plausible mechanisms of action, detailed experimental protocols for evaluating its efficacy, and a forward-looking perspective on its therapeutic potential.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. Its rigid structure and ability to intercalate with DNA, coupled with the potential for diverse functionalization, have made it a fertile ground for the development of novel therapeutics. The introduction of specific substituents, such as a chlorine atom at the 6-position and a methyl group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity, making this compound a compelling candidate for targeted drug discovery efforts. This guide will explore the therapeutic avenues suggested by the activities of its close structural relatives and provide the technical framework for its further investigation.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved through established methods for quinoline synthesis, most notably the Combes and Doebner-von Miller reactions. The choice of synthesis is often dictated by the availability of starting materials and the desired substitution pattern.

The Combes Synthesis: A Reliable Route

The Combes synthesis offers a robust method for the preparation of 2,4-disubstituted quinolines.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. For the synthesis of a compound analogous to this compound, such as 2,4-dimethyl-7-chloroquinoline, m-chloroaniline would be reacted with acetylacetone.[3]

References

6-Chloro-4-methylquinoline mechanism of action in cancer cells

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-4-methylquinoline in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds with a wide range of therapeutic properties. Within the realm of oncology, quinoline derivatives have emerged as promising candidates for anticancer drug development, demonstrating activities that span apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways. This technical guide focuses on this compound, a specific derivative whose precise mechanism of action in cancer cells is yet to be fully elucidated. Drawing upon the established bioactivities of structurally similar quinoline compounds, this document synthesizes current knowledge to propose a putative mechanistic framework for this compound. We will delve into the potential for this compound to induce programmed cell death, disrupt cell cycle progression, and inhibit key pro-survival signaling cascades. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate these proposed mechanisms. Our objective is to furnish the scientific community with a robust, evidence-based roadmap for exploring the therapeutic potential of this compound as a novel anticancer agent.

Introduction: The Quinoline Moiety as a Privileged Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its structural rigidity and versatile sites for chemical modification have made it a fertile ground for the development of novel therapeutics. In the context of cancer, numerous quinoline derivatives have been identified with potent antiproliferative effects against a variety of human cancer cell lines.[2] These compounds exert their anticancer effects through diverse mechanisms, including but not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases.[1]

The presence of a chlorine atom on the quinoline ring, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonding, for instance, can enhance binding affinity to target proteins.[3] While the specific anticancer activities of this compound are not yet extensively documented, the well-established mechanisms of its structural analogs provide a strong foundation for postulating its potential modes of action. This guide will, therefore, explore the likely signaling pathways and cellular processes targeted by this compound, offering a comprehensive framework for its investigation.

Postulated Mechanisms of Action of this compound

Based on the broader family of quinoline derivatives, we can hypothesize that this compound exerts its anticancer effects through a multi-pronged approach, primarily involving the induction of apoptosis, dysregulation of the cell cycle, and inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. A significant number of quinoline derivatives have been shown to induce apoptosis in cancer cells.[4][5] It is therefore highly probable that this compound shares this capability. The induction of apoptosis by quinoline compounds often proceeds through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[5]

Key Events in Quinoline-Induced Apoptosis:

-

Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.

Cell Cycle Dysregulation

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Several quinoline derivatives have been reported to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6][7] The G2/M phase is a common checkpoint at which these compounds exert their effects, often through the inhibition of cyclin-dependent kinases (CDKs) that are critical for mitotic entry.[6]

Potential Cell Cycle Effects of this compound:

-

G2/M Arrest: Accumulation of cells in the G2/M phase of the cell cycle is a likely outcome of treatment with this compound.

-

Inhibition of CDK1: The activity of the CDK1/Cyclin B1 complex is essential for the G2 to M transition. Inhibition of CDK1 is a plausible mechanism for inducing G2/M arrest.[6]

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the hyperactivation of pro-survival signaling pathways. The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways are among the most frequently dysregulated cascades in human cancers.[8][9] The quinoline scaffold is a key component of numerous kinase inhibitors, and it is plausible that this compound targets one or more kinases within these pathways.[3]

Likely Signaling Pathways Targeted:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of key components like PI3K, Akt, or mTOR can lead to decreased proliferation and increased apoptosis.[10]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Overexpression or mutation of RTKs is common in many cancers. Quinoline-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their downstream signaling.[3][7]

The following diagram illustrates the postulated multi-faceted mechanism of action of this compound in cancer cells.

Caption: Postulated mechanism of action of this compound.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines and to establish the IC50 (half-maximal inhibitory concentration) value.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive, PI-negative cells: Early apoptosis.

-

Annexin V-positive, PI-positive cells: Late apoptosis/necrosis.

-

Annexin V-negative, PI-negative cells: Live cells.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the experimental workflow for assessing apoptosis and cell cycle arrest.

Caption: Workflow for apoptosis and cell cycle analysis.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis, cell cycle regulation, and pro-survival signaling.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, CDK1, Cyclin B1). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation and Validation

The following table summarizes the expected outcomes from the proposed experiments and their interpretation, which would collectively support the postulated mechanism of action.

| Experiment | Expected Outcome with this compound Treatment | Interpretation |

| MTT Assay | Dose- and time-dependent decrease in cell viability. | Compound exhibits cytotoxic/anti-proliferative activity. |

| Annexin V/PI Staining | Increase in the percentage of Annexin V-positive cells. | Induction of apoptosis. |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. | Induction of G2/M cell cycle arrest. |

| Western Blotting | - Increase in cleaved Caspase-3 and cleaved PARP.- Decrease in p-Akt and p-mTOR levels.- Decrease in CDK1 and Cyclin B1 levels. | - Activation of the apoptotic cascade.- Inhibition of the PI3K/Akt/mTOR pathway.- Dysregulation of G2/M checkpoint proteins. |

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-targeted mechanism of action for this compound in cancer cells, drawing upon the established activities of the broader quinoline class of compounds. The proposed mechanisms—induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade—provide a solid foundation for further investigation.

The detailed experimental protocols provided herein offer a systematic approach to validate these hypotheses. Successful validation would position this compound as a promising lead compound for further preclinical development. Future studies should focus on identifying its direct molecular targets through techniques such as affinity chromatography, proteomics, and in silico molecular docking studies. Furthermore, in vivo studies using xenograft models will be crucial to evaluate its therapeutic efficacy and safety profile. The exploration of this compound and its analogs could pave the way for a new generation of quinoline-based anticancer agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]

In silico ADME/Tox profiling for quinoline compounds

Launching Initial Search Efforts

I'm starting by zeroing in on in silico ADME/Tox profiling of quinoline compounds. My immediate focus involves targeted Google searches to find established methodologies, computational models, relevant software, and databases. I aim to build a strong foundation of knowledge on the current landscape.

Expanding the Research Scope

I'm now diving deeper into the technical guide. My immediate plan is to structure the document. I plan to incorporate an intro on quinolines and ADME/Tox. I will break down in silico models, and detail workflows. I will integrate citations for key claims. I will create Graphviz diagrams for workflows and create tables for any quantitative data.

Deepening Search & Structuring

I'm now focusing on targeted Google searches to find established methodologies, computational models, and databases related to in silico ADME/Tox profiling of quinoline compounds, and also researching known challenges. I'm aiming to establish a logical flow and start outlining the guide's sections. I will work to integrate cited authoritative sources to support the guide's claims.

Defining the Framework

I'm currently focused on establishing a unique and intuitive structure for this technical guide. I want it to be perfectly logical for a researcher delving into the in silico ADME/Tox profiling of quinoline compounds. The aim is to create a seamless, cohesive flow that prioritizes practical utility.

Crafting a Detailed Outline

I've just finalized the detailed outline for the guide, focusing on a logical flow for the researcher. The focus is now on the "In Silico Workflow" which forms the core. I'm structuring this section in a stepwise approach, starting with molecular preparation and filtering and continuing on through the more complex analyses. My priority is practical utility, and the workflow will guide the researcher through the analysis.

Analyzing the Core Structure

I'm now fully immersed in the proposed structure, refining each section with increased depth. Specifically, I'm focusing on strengthening the "In Silico Workflow" section by adding more detailed substeps. I want to emphasize model validation and interpretation, ensuring the user appreciates the need for experimental verification. I'll include practical examples. The goal is to provide a complete framework.

Defining the Guide's Structure

I'm now fully engaged in the structuring phase, aiming to enhance the previous outline. I'm focusing on strengthening the guide's logical flow. The aim is to create a structure that is comprehensive yet highly practical, incorporating sections on data interpretation and real-world examples. My goal is a truly useful resource.

Refining the Guide's Focus

After further refinement, the structure is solidifying. I've now transitioned to incorporating specific, relevant examples that will illuminate each segment, emphasizing how to leverage in silico profiling strategically. My focus is now on ensuring a thorough discussion of ADME and Tox, while emphasizing the crucial link between theoretical models and real-world results. I'm prioritizing clarity.

Outlining the Comprehensive Guide

I've just finalized the comprehensive structure, encompassing an executive summary, foundational principles, and a detailed in silico workflow. This workflow will now be the core of the guide. It will detail each ADME/Tox step, ensuring a cohesive and practical guide. I'm focusing on model validation. I will also include visualizations for clarity and data interpretation. The execution plan is finalized.

Defining the Structure Further

I'm now fully immersed in the core structure of the guide. My recent focus has been on expanding the introductory section and building a compelling argument for the importance of in silico profiling. I'm also developing the structure for the comprehensive workflow, ensuring it aligns with best practices and regulatory guidance. The goal is to create a robust and practical guide that's immediately useful for the researcher.

Constructing the Detailed Workflow

I've just finalized the comprehensive structure, encompassing an executive summary, foundational principles, and a detailed in silico workflow. My recent focus has been developing the individual sections, ensuring the flow is logical. I'm prioritizing the critical sections on molecular preparation and model validation, incorporating practical examples and regulatory guidance, specifically referencing ICH M7.

6-Chloro-4-methylquinoline molecular weight and chemical formula

An In-depth Technical Guide to 6-Chloro-4-methylquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a key structural motif, the quinoline scaffold is present in a wide array of pharmacologically active agents. The strategic placement of a chlorine atom at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties that make this molecule a valuable intermediate for the synthesis of novel therapeutic candidates and functional materials. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed information on its core properties, synthesis, applications, and safety protocols.

Core Molecular Attributes

This compound is a substituted quinoline derivative. The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.

Chemical Formula and Molecular Weight

The fundamental identity of this compound is defined by its chemical composition and mass.

These primary identifiers are crucial for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.

Structural Representation

The arrangement of atoms in this compound is key to its reactivity and interaction with biological targets.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Chloro-4-methylquinoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Chloroquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1] Within this class, the 6-chloroquinoline scaffold has emerged as a "privileged" structure, a framework that is capable of binding to a variety of biological targets with high affinity.[1] The inclusion of a chlorine atom at the 6-position profoundly influences the molecule's electronic properties and metabolic stability, often enhancing binding through halogen bonding and improving overall pharmacokinetic profiles.[1]

Derivatives of 6-chloro-4-methylquinoline are integral components in the development of drugs targeting a wide spectrum of diseases, including malaria, cancer, and bacterial infections.[1][2][3] The strategic placement of the methyl group at the 4-position further modulates the molecule's steric and electronic landscape, providing a crucial vector for tuning biological activity.

This guide serves as a comprehensive resource for the synthesis of this compound. It moves beyond simple procedural lists to explain the causality behind common synthetic strategies, providing detailed, field-proven protocols and validation techniques essential for researchers in organic synthesis and drug discovery.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the this compound core is primarily achieved through classical named reactions that form the quinoline ring system from substituted anilines. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Strategy 1: The Combes Synthesis (Direct Arylamine-Diketone Condensation)

The Combes synthesis is a robust and direct method for preparing 2,4-disubstituted quinolines.[4] It proceeds via the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the target molecule, this involves the reaction of 4-chloroaniline with acetylacetone (pentane-2,4-dione).

Mechanistic Rationale: The reaction is a two-stage process.[4][6]

-

Enamine Formation: The reaction initiates with the nucleophilic attack of the 4-chloroaniline nitrogen onto one of the carbonyls of acetylacetone, followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[4][7]

-

Electrocyclization and Dehydration: In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine is protonated, activating the aromatic ring for an intramolecular electrophilic attack (electrocyclization).[4][6] This step is typically the rate-determining step. Subsequent dehydration of the cyclic intermediate yields the aromatic this compound product.

Strategy 2: The Doebner-von Miller Reaction (Condensation with an α,β-Unsaturated Carbonyl)

The Doebner-von Miller reaction is another powerful method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] To synthesize this compound, 4-chloroaniline is reacted with methyl vinyl ketone (MVK).

Mechanistic Rationale: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[8][10] A widely accepted pathway involves the following key steps:

-

Michael Addition: The reaction begins with a nucleophilic 1,4-conjugate addition (Michael addition) of 4-chloroaniline to methyl vinyl ketone.[8]

-

Cyclization and Oxidation: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring. The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the Schiff base intermediate formed in situ.[8][10] Lewis acids like zinc chloride are often used to catalyze this process.[11]

Strategy 3: The Gould-Jacobs Reaction (Indirect Route via a 4-Hydroxy Intermediate)

While not a direct route to the 4-methyl derivative, the Gould-Jacobs reaction is a critical strategy for accessing versatile 4-hydroxyquinoline precursors, which can be further functionalized.[12][13] This pathway involves reacting 4-chloroaniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[13][14]

Synthetic Utility: The initial product is ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[12] This intermediate undergoes saponification (hydrolysis) followed by decarboxylation to yield 6-chloro-4-hydroxyquinoline (also known as 6-chloro-1H-quinolin-4-one).[15][16] The 4-hydroxy group can then be converted to a 4-chloro group using reagents like phosphoryl chloride (POCl₃).[17][18] The resulting 4,6-dichloroquinoline is a highly valuable intermediate, as the 4-chloro position is significantly more reactive toward nucleophilic substitution than the 6-chloro position, allowing for selective introduction of various functionalities, including methyl groups via organometallic coupling reactions.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on multiple factors. The table below provides a comparative summary to aid in this process.

| Feature | Combes Synthesis | Doebner-von Miller Reaction | Gould-Jacobs (Indirect) |

| Starting Materials | 4-Chloroaniline, Acetylacetone | 4-Chloroaniline, Methyl Vinyl Ketone | 4-Chloroaniline, Diethyl Ethoxymethylenemalonate |

| Key Reagents | Strong acid catalyst (H₂SO₄, PPA) | Lewis or Brønsted acid catalyst (ZnCl₂, HCl) | High-boiling solvent (Dowtherm A), POCl₃ |

| Reaction Conditions | Typically high temperatures | Moderate to high temperatures | Very high temperatures (>250 °C) for cyclization[13][19] |

| Advantages | Direct, one-pot reaction; readily available starting materials | Direct route; effective for many derivatives | Access to versatile 4-hydroxy and 4-chloro intermediates[17] |

| Limitations | Harsh acidic conditions can lead to side products; regioselectivity issues with asymmetric diketones[4] | MVK is prone to polymerization; can produce significant tar[15] | Multi-step process; harsh thermal conditions can cause decomposition[19] |

Detailed Experimental Protocols

4.1 General Laboratory Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Anilines: 4-chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Acids: Concentrated sulfuric acid, polyphosphoric acid, and phosphoryl chloride are extremely corrosive. Handle with extreme care.

-

Quinolines: Quinoline and its derivatives are classified as hazardous substances and may be mutagenic or carcinogenic.[20] Handle with care and consult the Safety Data Sheet (SDS) before use.[21][22][23]

Protocol 1: Synthesis of this compound via Combes Synthesis

This protocol is adapted from established procedures for the Combes synthesis.[7][24]

Materials:

-

4-Chloroaniline (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).

-

Initial Condensation (Optional): Some variations suggest gently warming the mixture of aniline and diketone (e.g., to 100 °C) for a short period to form the enamine intermediate before adding the acid, though this is not always necessary.

-

Acid-Catalyzed Cyclization: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 4-5 parts by weight relative to the aniline) with continuous stirring. The addition is highly exothermic.

-

Heating: Once the addition is complete, attach a condenser and heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is basic (pH ~8-9). Perform this step in an ice bath as the neutralization is exothermic. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of this compound via Doebner-von Miller Reaction

This protocol is a generalized procedure based on the Doebner-von Miller synthesis.[11]

Materials:

-

4-Chloroaniline (1.0 eq)

-

Methyl Vinyl Ketone (MVK) (1.2 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

-

Acetic Acid (as solvent)

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 4-chloroaniline (1.0 eq) in acetic acid in a round-bottom flask, add anhydrous zinc chloride (1.0 eq).

-

Reagent Addition: Slowly add methyl vinyl ketone (1.2 eq) to the mixture over 15-20 minutes. An exotherm may be observed.

-

Heating: Heat the reaction mixture to reflux (around 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Filter if any solids are present.

-

Neutralization: Carefully pour the filtrate into a beaker containing ice and water. Basify the solution with 10% NaOH solution to pH ~8-9.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography (silica gel) or recrystallization to afford the pure product.

Characterization and Validation Workflow

Unambiguous structural confirmation is paramount. The following workflow ensures the identity and purity of the synthesized this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Gould-Jacobs Reaction [drugfuture.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. atlantis-press.com [atlantis-press.com]

- 19. mdpi.com [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. lobachemie.com [lobachemie.com]

- 22. technopharmchem.com [technopharmchem.com]

- 23. chemos.de [chemos.de]

- 24. iipseries.org [iipseries.org]

Application Notes & Protocols: The Strategic Utility of 6-Chloro-4-methylquinoline in Modern Drug Synthesis

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] Its versatile structure has led to the development of drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4][5] Within this important class of heterocycles, 6-Chloro-4-methylquinoline emerges as a particularly valuable intermediate. This document provides an in-depth guide for researchers and drug development professionals on the strategic use of this compound, detailing its application in the synthesis of bioactive molecules through two distinct and powerful chemical transformations: Nucleophilic Aromatic Substitution (SNAr) for building 4-aminoquinoline cores and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for constructing complex bi-aryl systems.

Introduction: The Quinoline Nucleus in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery.[1][3] Its rigid, planar aromatic system allows for effective π-π stacking interactions with biological targets like DNA and protein active sites, while the nitrogen atom provides a site for hydrogen bonding and salt formation, enhancing solubility and bioavailability.[5] The ability to functionalize the quinoline core at various positions has enabled chemists to fine-tune the steric and electronic properties of molecules, leading to optimized potency and selectivity for a wide range of therapeutic targets.[2][5]

This compound is a bifunctional intermediate. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, while the chlorine at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and regioselective modifications, making it a powerful building block for creating diverse molecular architectures.

Application I: Synthesis of 4-Aminoquinoline Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

2.1. Scientific Rationale and Causality

The 4-aminoquinoline framework is the defining feature of many antimalarial drugs, most notably Chloroquine.[6] The synthetic strategy hinges on the high reactivity of the C4-chloro substituent towards nucleophilic displacement. The electron-withdrawing effect of the quinoline nitrogen atom renders the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles, such as primary or secondary amines.[7][8]

This reaction proceeds via a Meisenheimer complex intermediate, a well-established mechanism for SNAr. The choice of solvent and temperature is critical; polar aprotic solvents can stabilize the charged intermediate, while elevated temperatures are often required to overcome the activation energy of the reaction. The protocol described below is a representative procedure for the synthesis of a 4-aminoquinoline derivative, a scaffold with demonstrated cytotoxic effects against cancer cell lines and potential for further development.[6]

2.2. Experimental Protocol: Synthesis of N'-(6-Chloro-4-methylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[6]

Materials and Reagents:

-

This compound

-

N,N-dimethylethane-1,2-diamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes or DCM/Methanol solvent system

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv) and N,N-dimethylethane-1,2-diamine (2.0 equiv).

-

Heat the reaction mixture to 120-130 °C with continuous stirring. The reaction is performed neat (without solvent).

-

Maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the crude residue in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to remove any unreacted amine and acidic impurities.

-

Wash the organic layer with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure product.

2.3. Data Presentation: Expected Reaction Parameters

| Parameter | Value / Description | Rationale |

| Stoichiometry | Amine (2.0 equiv) | An excess of the amine nucleophile drives the reaction to completion. |

| Temperature | 120-130 °C | Sufficient thermal energy is required to overcome the activation barrier for the SNAr reaction.[6] |

| Reaction Time | 6-8 hours | Typical duration for this type of substitution; should be monitored by TLC. |

| Work-up | Aqueous NaHCO₃ wash | Neutralizes any acidic byproducts and removes excess amine starting material. |

| Purification | Column Chromatography | Standard method to isolate the product from non-polar impurities and byproducts. |

| Expected Yield | 60-80% | Representative yield for this class of reaction. |

2.4. Visualization: SNAr Experimental Workflow

Caption: Workflow for the synthesis of 4-aminoquinolines via SNAr.

Application II: Synthesis of Bi-Aryl Scaffolds via Suzuki-Miyaura Cross-Coupling

3.1. Scientific Rationale and Causality

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[9][10] In the context of drug discovery, this reaction is instrumental in synthesizing complex bi-aryl and heteroaryl structures that are common motifs in kinase inhibitors and other targeted therapies.[11][12]

The reaction utilizes the 6-chloro position of this compound as the electrophilic partner (organic halide). A palladium(0) catalyst initiates the catalytic cycle by undergoing oxidative addition into the C-Cl bond. This is followed by transmetalation with an organoboron species (e.g., an arylboronic acid) in the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[9][12]

3.2. Experimental Protocol: Synthesis of 6-Aryl-4-methylquinoline

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings with chloroquinolines.[10][12]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium phosphate, K₃PO₄)

-

Degassed solvents: 1,4-Dioxane and Water

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

-

Equip the flask with a stir bar and seal it with a septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio). The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.3. Data Presentation: Representative Suzuki Coupling Parameters

| Component | Example | Molar Equiv. | Rationale |

| Aryl Halide | This compound | 1.0 | The electrophilic coupling partner. |

| Boronic Acid | Phenylboronic Acid | 1.2 | A slight excess of the nucleophilic partner ensures complete consumption of the starting halide. |

| Catalyst | Pd(dppf)Cl₂ | 0.03 (3 mol%) | A common, robust catalyst for cross-coupling reactions involving aryl chlorides.[12] |

| Base | Na₂CO₃ | 2.0 | Essential for the transmetalation step of the catalytic cycle.[12] |

| Solvent | Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. | |

| Temperature | 80-90 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |

3.4. Visualization: Suzuki-Miyaura Catalytic Cycle Workflow

Caption: Experimental workflow and core catalytic cycle for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

-

This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Reagents: Palladium catalysts are toxic and should be handled with care. Solvents like 1,4-dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of complex, biologically relevant molecules. Its capacity to undergo both nucleophilic aromatic substitution at the C4-position and palladium-catalyzed cross-coupling at the C6-position provides medicinal chemists with a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel antimalarial, anticancer, and other therapeutic agents, underscoring the strategic importance of this building block in modern drug discovery programs.

References

- 1. jddtonline.info [jddtonline.info]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Protocol for Evaluating the Anticancer Activity of Quinoline Compounds Using the MTT Assay

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing in vitro cytotoxic effects of novel chemical entities.[1] This application note provides a comprehensive, field-tested protocol for evaluating the anticancer activity of quinoline-based compounds. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties that are actively being explored in drug discovery.[2][3] This document moves beyond a simple recitation of steps, delving into the causality behind the protocol design, emphasizing self-validating controls, and addressing the unique chemical challenges posed by quinoline compounds, such as solubility and potential assay interference.

Principle of the MTT Assay

The MTT assay quantitatively measures cell metabolic activity, which serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[4] The core principle is based on the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product. This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[5]

The resulting formazan crystals are impermeable to cell membranes and accumulate within healthy cells.[6] A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or a Sodium Dodecyl Sulfate (SDS) solution, is then added to dissolve these crystals, yielding a colored solution.[7] The absorbance of this solution is measured using a spectrophotometer (microplate reader), where the intensity of the purple color is directly proportional to the number of viable cells.[8]

References

- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. MTT Assay | AAT Bioquest [aatbio.com]

Application of 6-Chloro-4-methylquinoline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a foundational component in a vast array of therapeutic agents.[1] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based compounds in oncology, the therapeutic breadth of this scaffold is undeniable.[2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel drugs.

This technical guide focuses on a specific, yet highly promising, derivative: 6-Chloro-4-methylquinoline . The presence of a chlorine atom at the 6-position and a methyl group at the 4-position imparts distinct electronic and steric characteristics that can be exploited in drug design. The chloro group, a common substituent in many active pharmaceutical ingredients, can enhance membrane permeability and participate in halogen bonding with biological targets.[1] The methyl group at the 4-position can influence the molecule's conformation and metabolic stability. This guide will provide an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, offering valuable insights and detailed protocols for researchers in the field of drug discovery.

Synthetic Strategies for this compound and its Analogs

The construction of the this compound core can be achieved through several classical and modern synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods for synthesizing the quinoline scaffold are the Combes synthesis and the Doebner-von Miller reaction.

Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] For the synthesis of this compound, 4-chloroaniline and acetylacetone (2,4-pentanedione) serve as the key starting materials. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[4][5]

Experimental Protocol: Combes Synthesis of this compound

Materials:

-

4-Chloroaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enamine Formation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in ethanol. Add acetylacetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the enamine intermediate can be monitored by Thin Layer Chromatography (TLC).

-